molecular formula C11H12FNO2 B13173987 Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate

Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate

Katalognummer: B13173987
Molekulargewicht: 209.22 g/mol
InChI-Schlüssel: KWOXZSWZJCPREE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate is a fluorinated quinoline derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the fluorination of a quinoline precursor followed by esterification. One common method involves the reaction of 8-fluoroquinoline with a suitable esterifying agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing advanced techniques to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce various tetrahydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H12FNO2

Molekulargewicht

209.22 g/mol

IUPAC-Name

methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h5-6,13H,2-4H2,1H3

InChI-Schlüssel

KWOXZSWZJCPREE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(C(=C1)F)NCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.